molecular formula C7H8N2O2 B1378951 3-Amino-5-methylisonicotinic acid CAS No. 1393558-93-4

3-Amino-5-methylisonicotinic acid

Cat. No.: B1378951
CAS No.: 1393558-93-4
M. Wt: 152.15 g/mol
InChI Key: CUYOBEKTFJWXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylisonicotinic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOBEKTFJWXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-methylisonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Amino-5-methylisonicotinic acid has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid, provides an ideal starting point for the development of highly specific and potent therapeutic agents. This guide offers a comprehensive technical overview of the synthesis, derivatization, and application of this compound analogs, with a focus on their role in the discovery of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. By providing detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this document serves as an essential resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatile Scaffold of this compound

The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals and bioactive compounds. Within this class, this compound (3,5-AMIA) stands out due to its trifunctional nature, which allows for precise, multi-vector derivatization. This structural versatility enables the exploration of extensive chemical space, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Chemical Structure and Physicochemical Properties

3,5-AMIA is a pyridine derivative characterized by an amino group at the 3-position, a carboxylic acid at the 4-position (isonicotinic acid nomenclature), and a methyl group at the 5-position. This arrangement provides three key points for chemical modification, making it a valuable building block in combinatorial chemistry and library synthesis.[1]

PropertyValueSource
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [2]
CAS Number 1393558-93-4[2][3]
Canonical SMILES CC1=CN=C(C(=C1)N)C(=O)O
Appearance Off-white to yellow powder
Overview of Therapeutic Applications

Derivatives of 3,5-AMIA and related aminopyridine scaffolds have demonstrated significant potential across a range of therapeutic areas. Their ability to form key hydrogen bonds and engage in various non-covalent interactions has led to their successful application in the development of:

  • Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many ATP-competitive kinase inhibitors.[4]

  • GPCR Modulators: These scaffolds are instrumental in creating allosteric modulators that can fine-tune receptor activity.[5][6]

  • Anticancer Agents: Numerous compounds incorporating this core have shown potent activity against various cancer cell lines.[7][8][9]

  • Antimicrobial Agents: Novel derivatives have exhibited promising antibacterial and antifungal properties.[10]

Synthesis and Chemical Space of Derivatives and Analogs

The synthetic accessibility of the 3,5-AMIA core and the orthogonality of its functional groups are central to its utility in drug discovery. A robust synthetic strategy allows for the systematic modification of the scaffold to probe structure-activity relationships.

General Synthetic Routes to the this compound Core

While multiple synthetic routes exist, a common approach involves the construction of the substituted pyridine ring from acyclic precursors. The choice of starting materials and reaction conditions is critical for achieving good yields and regioselectivity, a common challenge in pyridine synthesis.[11]


}

Figure 1. Generalized synthetic workflow for the construction of the 3,5-AMIA core.

Key Derivatives and Their Synthetic Modifications

The true power of the 3,5-AMIA scaffold lies in its capacity for derivatization. Standard organic chemistry transformations can be applied to its three functional handles to generate vast libraries of analogs.

2.2.1 Amide Bond Formation and N-Substituted Analogs

The carboxylic acid is readily converted into an amide, a cornerstone of medicinal chemistry. This modification is crucial for introducing diversity and modulating properties like solubility, cell permeability, and target engagement.

Experimental Protocol: General Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide derivative.

2.2.2 Cross-Coupling Reactions for C-C and C-N Bond Formation

To explore SAR at the pyridine ring itself, a halogenated precursor (e.g., 3-amino-5-bromo-isonicotinic acid) is often used. This allows for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These reactions dramatically expand the accessible chemical space.


}

Figure 2. Multi-vector derivatization strategy for the 3,5-AMIA scaffold.

Applications in Drug Discovery and Development

The 3,5-AMIA scaffold and its close analogs are prevalent in modern drug discovery pipelines, particularly in oncology and neurology.

Case Study: PIM Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology.[12] Several potent PIM inhibitors utilize an aminopyridine core to anchor within the ATP-binding site.

Mechanism of Action: The amino group of the pyridine ring typically forms one or two critical hydrogen bonds with the "hinge" region of the kinase domain. The rest of the molecule extends into the ATP-binding pocket, with the substituents at the C4 (carboxamide) and C5 (methyl) positions influencing potency and selectivity against other kinases.[13] For example, the clinical candidate PIM447, which evolved from an aminopyridine-based scaffold, demonstrates the power of this approach in achieving high potency and metabolic stability.[12]


}

Figure 3. Simplified pathway showing PIM kinase inhibition by a 3,5-AMIA derivative.

Case Study: GPCR Allosteric Modulators

G-protein coupled receptors are the largest family of membrane proteins and are targeted by a significant portion of approved drugs.[14] Allosteric modulators, which bind to a site distinct from the endogenous ligand (orthosteric site), offer the potential for greater selectivity and a more nuanced pharmacological response.[15][16]

Derivatives of 3,5-AMIA can be designed to target allosteric sites on GPCRs.[6] The scaffold can serve as a rigid core to position functional groups that interact with specific residues in the transmembrane domains or extracellular loops of the receptor. This can lead to either positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, or negative allosteric modulators (NAMs), which reduce it.[6]

Pharmacophore Modeling: The development of GPCR modulators often begins with in silico screening and pharmacophore modeling. The 3,5-AMIA core can be used as a central element in these models, with vectors for hydrogen bond donors (amino group), hydrogen bond acceptors (carbonyl of the acid), and hydrophobic features (methyl group) defined to guide the design of new analogs.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of all synthesized compounds.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure, connectivity, and stereochemistry of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the target molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.[3]

Conclusion: The Enduring Potential of a Privileged Scaffold

This compound and its related analogs represent a privileged scaffold in drug discovery. Its synthetic tractability, coupled with its proven ability to interact with key biological targets like kinases and GPCRs, ensures its continued relevance. The strategic exploration of its chemical space through systematic derivatization allows for the generation of potent and selective modulators of cellular function. As our understanding of disease biology deepens, scaffolds like 3,5-AMIA will remain indispensable tools for developing the next generation of targeted therapeutics.

References

  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]

  • Abdel-Wahab, B. F., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(11), 3325. [Link]

  • Wootten, D., et al. (2016). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 291(37), 19187-19195. [Link]

  • El-Faham, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Crystals, 11(5), 569. [Link]

  • Kumar, P. S., et al. (2022). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ACS Omega, 7(1), 1339-1351. [Link]

  • Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1449. [Link]

  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. Retrieved February 14, 2026, from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: from value-based screens to physiological relevance. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

  • Zhang, Y., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(15), 25776-25804. [Link]

  • Cong, Z., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1114068. [Link]

  • Vuckovic, Z., et al. (2024). Positive allosteric modulation of a GPCR ternary complex. bioRxiv. [Link]

  • Soubhye, J., et al. (2021). Allosteric Modulation of GPCRs of Class A by Cholesterol. International Journal of Molecular Sciences, 22(4), 1953. [Link]

Sources

The "Stealth" Scaffold: Unlocking 3-Amino-5-methylisonicotinic Acid in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Amino-5-methylisonicotinic acid" as a building block in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "ortho-amino carboxylic acid" motif is a privileged pharmacophore. While the non-methylated parent (3-aminoisonicotinic acid) is well-documented, This compound (CAS: 1393558-93-4) represents a strategic evolution of this scaffold.

The introduction of the C5-methyl group provides two critical advantages:

  • Conformational Restriction: It locks the rotation of downstream heterocyclic fusions, potentially enhancing binding affinity through entropy reduction.

  • Metabolic Shielding: It blocks the C5 position from oxidative metabolism and increases overall lipophilicity (LogP), improving membrane permeability.

This guide details the technical utility of this building block, focusing on its role as the primary gateway to pyrido[3,4-d]pyrimidines —a scaffold prevalent in PI3K, EGFR, and CDK inhibitors.

Chemical Profile & Reactivity Analysis

The "Push-Pull" Dynamics

The molecule features a pyridine ring substituted with an electron-donating amine (-NH₂) and an electron-withdrawing carboxylic acid (-COOH) in an ortho relationship. The C5-methyl group acts as a steric buttress.

FeatureSpecification
IUPAC Name 3-Amino-5-methylpyridine-4-carboxylic acid
CAS (Free Base) 1393558-93-4
CAS (HCl Salt) 2024621-48-3
Molecular Weight 152.15 g/mol
pKa (Calculated) ~3.5 (COOH), ~6.2 (Pyridine N)
Primary Utility Precursor to fused [c]-annulated pyridines
The Zwitterionic Challenge

In neutral media, the molecule exists largely as a zwitterion (COO⁻ / Pyridinium⁺). This significantly reduces solubility in non-polar organic solvents (DCM, Toluene).

  • Operational Tip: For acylation or coupling reactions, always utilize the HCl salt in the presence of a tertiary base (DIPEA/TEA) or use polar aprotic solvents like DMF/DMAc to break the intermolecular ionic lattice.

Strategic Synthesis: Accessing the Building Block

While commercially available, large-scale access often requires de novo synthesis. The most robust route avoids direct nitration of isonicotinic acid (which is deactivated) and instead utilizes the "Lutidine Oxidation" pathway.

Diagram 1: Retrosynthetic Logic

This workflow illustrates the construction of the core from 3,5-lutidine, utilizing N-oxide activation to install the nitro group.

Retrosynthesis Target 3-Amino-5-methyl- isonicotinic acid NitroAcid 3-Methyl-5-nitro- isonicotinic acid Target->NitroAcid Reduction (H2/Pd-C or Fe/AcOH) NitroLutidine 3,5-Dimethyl-4-nitropyridine N-oxide NitroAcid->NitroLutidine Selective Methyl Oxidation (KMnO4) Lutidine 3,5-Lutidine NitroLutidine->Lutidine 1. H2O2 (N-Ox) 2. HNO3/H2SO4

Caption: Retrosynthetic path relying on the activation of 3,5-lutidine via N-oxidation to permit C4-nitration.

Downstream Applications: The Pyrido[3,4-d]pyrimidine Gateway

The "Killer Application" of this building block is the synthesis of pyrido[3,4-d]pyrimidines. This bicyclic system mimics the adenine core of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.

The Cyclization Logic

The ortho-amino acid motif serves as a "molecular pincer." By reacting with C1-synthons (Formamide, Urea, Orthoesters), the pyrimidine ring is fused onto the pyridine backbone.

Diagram 2: Divergent Synthesis Workflow

This diagram maps the transformation of the building block into three distinct pharmaceutical scaffolds.

DivergentSynthesis Core 3-Amino-5-methyl- isonicotinic acid Prod1 Pyrido[3,4-d]pyrimidin-4-one (Kinase Inhibitor Core) Core->Prod1 Cyclocondensation Prod2 Pyrido[3,4-d]pyrimidine-2,4-dione Core->Prod2 Fusion Prod3 N-Aryl-isonicotinamides (Allosteric Modulators) Core->Prod3 Amide Coupling Reagent1 + Formamide (160°C) Reagent2 + Urea (Fusion) Reagent3 + SOCl2 / Aniline

Caption: Divergent synthesis showing the conversion of the core acid into fused heterocycles and amides.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Objective: To create the bicyclic core common in PI3K inhibitors. Mechanism: Thermal cyclodehydration with formamide.

Materials:

  • This compound (1.0 eq, 10 mmol)

  • Formamide (10 mL, excess, acts as solvent)

  • Ammonium acetate (0.5 eq, catalyst)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend the starting amino acid (1.52 g) in Formamide (10 mL).

  • Catalysis: Add Ammonium Acetate (385 mg). This buffers the reaction and assists in the initial amide formation.

  • Reflux: Heat the mixture to 140–150°C for 6–8 hours.

    • Observation: The suspension will clear as the intermediate formamide forms, then potentially precipitate the product.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).

  • Isolation: The product usually precipitates as a beige solid. Filter via vacuum filtration.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

  • Validation: Check LC-MS for M+H = 162.1 (approx).

Why this works: The high temperature drives the formation of the amide bond first, followed by the intramolecular attack of the pyridine nitrogen (or the amide nitrogen depending on tautomer) on the formyl group, closing the ring.

Protocol B: Amide Coupling via HATU (Avoiding SOCl₂)

Objective: To attach a specific amine tail without forming the bicycle (e.g., for PROTAC linker attachment). Challenge: Thionyl chloride (SOCl₂) can cause self-polymerization or cyclization to the oxazinone in these substrates. HATU is milder.

Materials:

  • This compound HCl salt (1.0 eq)

  • Target Amine (R-NH₂, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino acid HCl salt in DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.0 eq) and stir for 5 minutes. Add HATU (1.2 eq). Stir for 15 minutes at RT.

    • Note: The solution should turn slightly yellow.

  • Coupling: Add the Target Amine and the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ (sat).

    • Critical: Do not use acidic wash (1N HCl) if your product has basic nitrogens, as it will extract into the aqueous layer.

Structure-Activity Relationship (SAR) Implications

When substituting the non-methylated analog with This compound , expect the following:

  • Solubility Drop: The methyl group reduces aqueous solubility. You may need to introduce solubilizing groups (morpholine, piperazine) elsewhere in the molecule.

  • Selectivity Shift: In kinase pockets (e.g., the ATP binding site), the C5-methyl sits in the "sugar pocket" region. This can clash with the "gatekeeper" residue in certain kinases, potentially improving selectivity for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[2][3][4]

    • Source:Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

  • Commercial Building Block Data

    • Title: this compound (CAS 1393558-93-4) Product Entry.[5][6]

    • Source: BLD Pharm / ChemicalBook.[7]

  • General Pyridine Carboxylic Acid Isomers in Drug Discovery

    • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.[8]

    • Source:Drug Design, Development and Therapy (2025).[8][9]

    • URL:[Link]

  • Isoxazole/Pyridine Amino Acid Analogs

    • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles (Contextual reference for regioselectivity in heterocyclic amino acids).
    • Source:Synthesis (2013).
    • URL:[Link]

Sources

Methodological & Application

Application Note: 3-Amino-5-methylisonicotinic Acid in Drug Discovery

[1][2]

Executive Summary

3-Amino-5-methylisonicotinic acid (CAS: 1393558-93-4) is a specialized heterocyclic building block serving as a critical "ortho-amino acid" scaffold in modern medicinal chemistry.[1][2][3][4] Unlike its benzene analog (anthranilic acid), this pyridine-based intermediate offers superior aqueous solubility and distinct hydrogen-bonding vectors, making it a privileged starting material for the synthesis of pyrido[3,4-d]pyrimidines .[1]

These fused bicyclic systems are potent pharmacophores in kinase inhibition (e.g., EGFR, PI3K) and TRP channel modulation.[1] This guide outlines the strategic application of this compound in Hit-to-Lead optimization, detailing synthetic protocols for scaffold construction and analytical methods for quality control.[1]

Part 1: Strategic Application in Drug Design

The "Privileged Scaffold" Rationale

In Fragment-Based Drug Discovery (FBDD), the transition from a monocyclic hit to a bicyclic lead often requires a "locking" step.[1] this compound provides the necessary geometry to form a second ring via condensation.[1]

  • Solubility Enhancement: The pyridine nitrogen (N1) lowers LogP compared to quinazoline analogs, addressing the common "brick dust" insolubility issues in kinase inhibitors.[1]

  • The 5-Methyl Effect: This substituent is not merely decorative.[1] In the final fused system, the methyl group at position 8 (of the pyrido-pyrimidine) often occupies a specific hydrophobic pocket (e.g., the gatekeeper region in kinases), improving selectivity and metabolic stability by blocking the 5-position from oxidative metabolism.[1]

Synthetic Utility: The Gateway to Pyrido[3,4-d]pyrimidines

The primary utility of this compound is the synthesis of the pyrido[3,4-d]pyrimidin-4-one core.[1] This core mimics the adenine ring of ATP, making it a foundational template for ATP-competitive inhibitors.[1]

Mechanism of Action (Synthesis)

The ortho-disposition of the amino (-NH₂) and carboxylic acid (-COOH) groups allows for rapid cyclocondensation with electrophiles such as:

  • Formamidine acetate: Yields the unsubstituted C2-position.[1]

  • Urea: Yields the 2,4-dione (uracil-like).[1]

  • Guanidine: Yields the 2-amino derivative.[1]

Decision Logic: Scaffold Selection

The following decision tree illustrates when to deploy this specific scaffold versus standard alternatives.

ScaffoldSelectionStartHit Identification:Need ATP-Mimetic CoreSolubilityIs Solubility a Limiting Factor?Start->SolubilitySelectivityIs Selectivity Requiredat Gatekeeper Residue?Solubility->SelectivityYes (Need lower LogP)QuinazolineUse Quinazoline(Standard)Solubility->QuinazolineNo (High LogP OK)PyridopyrimidineUse Pyrido[3,4-d]pyrimidineSelectivity->PyridopyrimidineGeneral ClassMethylCheckDoes Pocket TolerateSteric Bulk at C8?Pyridopyrimidine->MethylCheckSpecificScaffoldDEPLOY SCAFFOLD:This compoundMethylCheck->SpecificScaffoldYes (Hydrophobic Fill)DesMethylUse 3-Aminoisonicotinic acid(No Methyl)MethylCheck->DesMethylNo (Steric Clash)

Figure 1: Decision logic for selecting this compound as a starting block during Lead Optimization.

Part 2: Experimental Protocols

Protocol A: Cyclocondensation to 5-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Objective: To convert this compound into the bioactive bicyclic core. Scale: 10 g (Pilot Scale)

Materials:
  • Substrate: this compound (10.0 g, 65.7 mmol).

  • Reagent: Formamidine acetate (10.3 g, 98.6 mmol, 1.5 equiv).[1]

  • Solvent: 2-Methoxyethanol (100 mL) or Ethanol (if high pressure vessel available).

  • Catalyst: Glacial Acetic Acid (5 mL).

Methodology:
  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the substrate and solvent.

  • Addition: Add formamidine acetate and acetic acid. The mixture will appear as a suspension.[1]

  • Reaction: Heat the mixture to reflux (approx. 120°C for 2-methoxyethanol) for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting material (

      
      ) should disappear, replaced by the product (
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature (25°C). The product often precipitates upon cooling.[1]

  • Isolation:

    • Dilute with water (100 mL) and stir for 30 minutes.

    • Filter the precipitate under vacuum.[1]

    • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 60–75% Appearance: Light yellow to off-white solid.[1]

Protocol B: Analytical Quality Control (HPLC)

Challenge: As a zwitterionic amino acid, the starting material is highly polar and retains poorly on standard C18 columns.

Chromatographic Conditions:
ParameterSetting
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18) or HILIC
Dimensions 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.[1]0)
Mobile Phase B Acetonitrile
Gradient 0-5% B (0-2 min), 5-95% B (2-10 min)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Retention Expect elution early (RT ~1.5 - 2.5 min on RP)

Part 3: Synthesis Pathway Visualization

The following diagram details the industrial route to the scaffold and its conversion to the active pharmaceutical ingredient (API) precursor.

SynthesisPathwaySM2-Amino-4-picolineInter1Nitration &SandmeyerSM->Inter1HNO3/H2SO4then NaNO2Inter2Methyl 3-amino-5-methylisonicotinateInter1->Inter2EsterificationReductionTarget3-Amino-5-methyl-isonicotinic acid(THE SCAFFOLD)Inter2->TargetHydrolysis(NaOH/MeOH)DrugCore5-Methylpyrido[3,4-d]pyrimidin-4-oneTarget->DrugCoreCyclization(Formamidine)

Figure 2: Synthetic lineage from commodity chemicals to the pyrido-pyrimidine core.[1]

References

  • P

    • Title: Oxadiazole Transient Receptor Potential Channel Inhibitors.[1][5]

    • Source: World Intellectual Property Organization (WO2019182925A1).[1]

    • Relevance: Describes the multi-kilogram synthesis of this compound and its conversion to 5-methylpyrido[3,4-d]pyrimidin-4-one.
    • URL:[1]

  • Review: Pyridopyrimidines in Oncology.

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
    • Source:Pharmaceuticals (MDPI), 2022, 15(3), 352.[1]

    • Relevance: Validates the pyrido[3,4-d]pyrimidine scaffold as a core structure for kinase inhibitors (e.g., Trametinib analogs).[1]

    • URL:[Link][1]

  • Chemical Vendor Data: this compound. [6][1][2][3][4][7][8]

    • Title: Compound Summary: this compound (CAS 1393558-93-4).[1][2][3][4]

    • Source: BLD Pharm / PubChem.[1]

    • Relevance: Confirms commercial availability and physicochemical d
    • URL:[Link][1]

Troubleshooting & Optimization

Technical Support Center: Scaling the Synthesis of 3-Amino-5-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-5-methylisonicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the bench-to-plant scale-up of this important chemical intermediate. We will address frequently asked questions and provide troubleshooting advice based on established chemical principles and field-proven insights.

Section 1: Synthesis Pathway Overview

The most common and logical synthetic route to this compound starts from commercially available 3,5-dimethylpyridine (3,5-lutidine). The pathway involves three key transformations: selective oxidation, electrophilic nitration, and subsequent reduction. Each step presents unique challenges that become more pronounced upon scale-up.

G cluster_0 Synthesis Workflow A 3,5-Dimethylpyridine (Starting Material) B 5-Methylisonicotinic Acid A->B 1. Selective Oxidation (e.g., KMnO4, SeO2, or catalytic air oxidation) C 3-Nitro-5-methylisonicotinic Acid B->C 2. Electrophilic Nitration (e.g., HNO3/H2SO4) D This compound (Final Product) C->D 3. Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My selective oxidation of 3,5-lutidine to 5-methylisonicotinic acid is low-yielding and produces significant amounts of the di-acid (pyridine-3,5-dicarboxylic acid). How can I improve selectivity?

Answer: This is a classic selectivity challenge. The two methyl groups on the 3,5-lutidine ring have similar reactivity. Achieving mono-oxidation requires careful control of reaction conditions.

  • Causality: Over-oxidation occurs when the reaction conditions are too harsh or the oxidant stoichiometry is too high, leading to the oxidation of the second methyl group. The initial product, 5-methylisonicotinic acid, is often more soluble in aqueous media than the starting lutidine, which can sometimes lead to it remaining in the reaction environment and undergoing a second oxidation.

  • Recommendations:

    • Control Stoichiometry: Carefully control the molar equivalents of your oxidizing agent (e.g., KMnO₄). Use slightly less than one equivalent to favor mono-oxidation, accepting a lower conversion of the starting material, which can be recovered and recycled.

    • Temperature Control: Run the reaction at the lowest feasible temperature to slow down the reaction rate and improve selectivity. Exothermic reactions should be cooled adequately.

    • Choice of Oxidant: Consider alternative, milder oxidants. While KMnO₄ is common, heterogeneous catalysts like cobalt-based systems with dioxygen can offer higher selectivity for the oxidation of phenolic compounds, a principle that can be adapted.[1] For pyridine derivatives specifically, selenium dioxide (SeO₂) is a classic reagent for selective methyl group oxidation, though its toxicity requires careful handling.

    • In-Process Control (IPC): On scale-up, regularly monitor the reaction progress using HPLC or GC to track the consumption of starting material and the formation of both the desired mono-acid and the di-acid byproduct. Quench the reaction once the optimal product-to-byproduct ratio is achieved.

Q2: The nitration of 5-methylisonicotinic acid is highly exothermic and I'm concerned about safety during scale-up. What are the critical safety parameters and control strategies?

Answer: Your concern is well-founded. Nitration is one of the most hazardous reactions in chemical synthesis.[2] The primary risk is a thermal runaway, where the reaction's heat generation overwhelms the cooling system's capacity, leading to a rapid, uncontrolled increase in temperature and pressure.[3]

  • Causality: The reaction of nitric acid with sulfuric acid generates the highly reactive nitronium ion (NO₂⁺).[4] Its subsequent reaction with the aromatic ring is strongly exothermic, with reaction heats often around -145 ± 70 kJ/mol.[3][5] The resulting nitro-compound can also be thermally unstable and prone to exothermic decomposition.[6]

  • Critical Safety Controls:

    • Reverse Addition: Always add the substrate (5-methylisonicotinic acid) solution to the pre-cooled mixed acid (HNO₃/H₂SO₄). Never add the mixed acid to the substrate, as this creates an initial excess of the organic material, which is a high-risk scenario.

    • Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition. Use a sufficiently powerful cooling system and monitor both the internal reactor temperature and the cooling jacket temperature.[7]

    • Slow, Controlled Addition: The addition rate of the substrate is your primary means of controlling the rate of heat generation. The addition should be slow enough that the cooling system can comfortably remove the generated heat without a significant rise in the internal temperature.

    • Agitation: Ensure robust and continuous agitation. Poor mixing can create localized "hotspots" where the reaction accelerates, potentially initiating a runaway.[3] A failure of the agitator is a critical emergency.

    • Thermal Hazard Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) on the reaction mixture. This will determine key safety parameters like the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the Time to Maximum Rate under adiabatic conditions (TMRad).[3][5][8] This data is essential for designing a safe process.

G Start Plan Nitration Scale-Up Q1 Perform Reaction Calorimetry (DSC/RC1)? Start->Q1 Data Determine ΔHr, ΔTad, TMRad Q1->Data Yes Stop HALT! Unsafe Process Q1->Stop No Design Design Cooling & Dosing Strategy Data->Design Proceed Proceed with Scale-Up Design->Proceed

Caption: Decision workflow for assessing nitration thermal safety.

Q3: My catalytic hydrogenation of the nitro group is stalling or giving incomplete conversion. What are the likely causes?

Answer: Incomplete hydrogenation is a frequent scale-up issue, often linked to mass transfer limitations or catalyst deactivation.[9] Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), and its efficiency depends on bringing all three phases into intimate contact.[10]

  • Causality & Troubleshooting:

    • Mass Transfer Limitation: On a larger scale, effectively dispersing hydrogen gas into the liquid and keeping the solid catalyst suspended becomes more difficult.[9]

      • Solution: Increase agitation speed to improve gas dispersion and catalyst suspension. Consider using a specialized gassing impeller (e.g., a Rushton turbine). Ensure your hydrogen supply can maintain the target pressure throughout the reaction.

    • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst (e.g., Palladium on Carbon). Sulfur or halide-containing compounds are common poisons.

      • Solution: Ensure the purity of your 3-Nitro-5-methylisonicotinic acid. If impurities are suspected, consider passing a solution of the starting material through a bed of activated carbon before the reaction.

    • Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low for the larger scale.

      • Solution: While keeping catalyst loading low is economical, a stalled reaction may require a slightly higher loading (e.g., increase from 1 mol% to 2-3 mol%).

    • Poor Catalyst Quality: Ensure you are using a high-quality catalyst from a reputable supplier. The activity of catalysts can vary between batches.

Q4: The final this compound product is off-color and difficult to purify. How can I obtain a high-purity, white solid?

Answer: Aminopyridine carboxylic acids are amphoteric (containing both acidic and basic functional groups), which can make crystallization challenging. Discoloration is often due to residual metallic catalysts or air oxidation of the amino group.

  • Purification Strategy:

    • Catalyst Removal: After hydrogenation, ensure all the solid catalyst (e.g., Pd/C) is removed. Hot filtration through a bed of diatomaceous earth (Celite®) is highly effective. Residual palladium can cause discoloration and may be undesirable in pharmaceutical applications.

    • Decolorization: Dissolve the crude product in a suitable solvent (e.g., ethanol or an aqueous base) and treat it with activated carbon.[11] Gently heat the mixture for a short period (e.g., 40 °C), then filter the hot solution to remove the carbon.[11] This is very effective at removing colored organic impurities.

    • pH-Controlled Precipitation/Crystallization: As an amphoteric molecule, its solubility is highly dependent on pH.

      • Dissolve the crude product in a dilute aqueous base (e.g., NaOH or LiOH) to form the soluble carboxylate salt.[12]

      • After any decolorization steps, carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to the isoelectric point of the molecule (typically pH 3-5).[12] The product should precipitate out of the solution.

      • Controlling the rate of acidification and the temperature can influence the crystal size and purity. Slow addition at a controlled temperature is recommended for better crystal formation.

    • Recrystallization: If precipitation does not yield sufficient purity, a final recrystallization from a suitable solvent system (e.g., ethanol/water, benzene/ligroin mixtures have been used for similar compounds) can be performed.[13]

Section 3: Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Action(s)
Low Yield in Nitration 1. Incomplete reaction due to low temperature or insufficient time.2. Temperature too high, causing decomposition or side reactions.[5] 3. Insufficiently strong nitrating mixture (e.g., water content too high).1. Increase reaction time or slightly raise temperature (monitor closely).2. Improve cooling efficiency; ensure slow, controlled addition.[7]3. Use fresh, concentrated acids. Verify the composition of the mixed acid.
Incomplete Hydrogenation 1. Gas-liquid mass transfer limitation.[9][14]2. Catalyst poisoning by impurities (sulfur, halides).3. Insufficient hydrogen pressure or leak in the system.4. Catalyst deactivation or insufficient loading.1. Increase agitation speed; check impeller design.2. Purify the nitro-intermediate before reduction.3. Check system for leaks; ensure H₂ supply is adequate.4. Increase catalyst loading; use a fresh batch of catalyst.
Product Discoloration 1. Residual hydrogenation catalyst (e.g., Pd, Fe).[15]2. Air oxidation of the aromatic amino group.3. Formation of colored organic byproducts.1. Ensure complete filtration of the catalyst post-reaction (e.g., through Celite).2. Handle the isolated product under an inert atmosphere (N₂) if possible; dry thoroughly.3. Perform a decolorization step with activated carbon.[11]
Difficulty in Isolation 1. Product is too soluble in the work-up solvent.2. Incorrect pH during precipitation of the amphoteric product.3. Formation of an oil instead of a solid.1. Use an anti-solvent or concentrate the solution.2. Carefully adjust the pH to the isoelectric point to minimize solubility.[12]3. Try slower precipitation at a lower temperature; scratch the flask to induce crystallization.

Section 4: Key Experimental Protocol - Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 3-Nitro-5-methylisonicotinic acid. Warning: Catalytic hydrogenation is hazardous. The catalyst can be pyrophoric, and hydrogen gas is explosive. This procedure must be performed in a designated hydrogenation area with appropriate safety measures.

  • Inerting the Reactor: Charge a suitable hydrogenation reactor with 3-Nitro-5-methylisonicotinic acid (1.0 eq) and a solvent (e.g., Methanol, Ethanol, or THF, ~10-15 volumes).[16] Charge the catalyst, typically 5-10% Palladium on Carbon (1-5 mol% Pd), under a nitrogen atmosphere. Note: The catalyst is often charged as a slurry in the solvent to minimize the risk of ignition.

  • Purging: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~30 PSI) and venting (to ~5 PSI) for at least three cycles to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas using the same pressure-vent cycle method (3 cycles). Pressurize the reactor to the target pressure (e.g., 45-50 PSI).[12]

  • Reaction: Begin vigorous agitation and heat the reaction mixture to the target temperature (e.g., 25-50 °C). The reaction is exothermic; cooling may be required to maintain the set temperature.[9]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases. An HPLC or TLC analysis of a carefully sampled aliquot can confirm the disappearance of the starting material.

  • Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen (3 cycles).

  • Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent. Caution: Do not allow the Celite pad with the catalyst to dry in the air, as it can ignite. Quench the pad with water immediately after use.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude solid can be purified as described in FAQ Q4.

References

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Technical Support Center: Managing Nitration Reactions. (2025). Benchchem.
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025). PMC.
  • Nitration reaction safety. (2024). YouTube.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. (Patent CN107011255A). Google Patents.
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. (2025). Benchchem.
  • 3-aminopyridine. Organic Syntheses Procedure.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (2023).
  • 3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac.
  • 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). PMC.
  • Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology (RSC Publishing).
  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd.

Sources

Validation & Comparative

Comparative Guide: 3-Aminoisonicotinic Acid vs. 3-Amino-5-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-Aminoisonicotinic Acid (3-AINA) and its methylated analog, 3-Amino-5-methylisonicotinic Acid (3-Am-5-Me-INA) .

This analysis treats these compounds as medicinal chemistry scaffolds . The addition of the methyl group at the C5 position is not merely a change in molecular weight; it is a strategic modification often employed to induce atropisomerism (conformational locking), modulate lipophilicity , and block metabolic hotspots .

Executive Summary: The "Magic Methyl" Decision

In drug design, the transition from 3-aminoisonicotinic acid to This compound represents a classic "Magic Methyl" optimization strategy.

  • 3-Aminoisonicotinic Acid (Baseline): A versatile, planar scaffold used as a precursor for bicyclic kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines) and metal-chelating ligands. It offers high water solubility and facile reactivity at the C4-carboxylic acid.

  • This compound (Specialized): A sterically congested variant. The C5-methyl group forces the C4-carboxylate (or resulting amides) out of the pyridine plane. This is primarily used to lock bioactive conformations , improve membrane permeability (LogP) , and prevent metabolic oxidation at the C5 position.

Physicochemical & Structural Comparison

The following data highlights the shift in properties induced by the C5-methyl group.

Table 1: Key Physicochemical Properties
Property3-Aminoisonicotinic AcidThis compoundImpact of Methylation
CAS Number 7579-20-61393558-93-4
Formula C₆H₆N₂O₂C₇H₈N₂O₂+14.03 Da
Calc. LogP -0.8 to -0.2 (Hydrophilic)0.3 to 0.8 (Lipophilic shift)Improved Permeability: Shifts molecule from highly polar to moderately lipophilic.
pKa (Pyridine N) ~3.5~3.8Basicity Increase: Methyl group (+I effect) slightly increases electron density on the ring nitrogen.
Conformation Planar (Rotatable C4-COOH)Twisted (Restricted C4-COOH)Atropisomerism: Methyl group sterically clashes with C4-substituents, forcing an orthogonal twist.
Metabolic Liability High (C5 oxidation prone)Low (C5 blocked)Metabolic Stability: Blocks the primary site of oxidative metabolism on the pyridine ring.
Structural Mechanism: The Ortho-Clash Effect

In the baseline molecule (3-AINA ), the C4-carboxylic acid can rotate freely, allowing it to adopt a planar conformation to conjugate with the pyridine ring.

In the methylated variant (3-Am-5-Me-INA ), the C5-methyl group occupies significant space (Van der Waals radius ~2.0 Å). This creates a steric clash with the carbonyl oxygen of the C4-acid.

  • Result: The carboxyl group is forced to rotate roughly 60–90° out of the pyridine plane.

  • Therapeutic Benefit: If the biological target (e.g., a kinase pocket) requires a twisted conformation, this pre-organization reduces the entropic penalty of binding, potentially increasing potency by 10–100 fold (The "Magic Methyl" Effect).

Experimental Protocols: Synthesis & Reactivity

The primary challenge when switching to the 5-methyl variant is the drastic reduction in reactivity at the C4-carboxylic acid due to steric hindrance. Standard coupling protocols often fail.

Workflow Visualization

SynthesisComparison Start_Std 3-Aminoisonicotinic Acid Coupling_Std Standard Coupling (EDC/HOBt or HATU, RT) Start_Std->Coupling_Std Fast Kinetics Start_Me This compound Coupling_Me Forced Coupling (T3P or Acid Chloride, >60°C) Start_Me->Coupling_Me Steric Hindrance Product_Std Amide Product (High Yield, Planar) Coupling_Std->Product_Std Product_Me Amide Product (Mod. Yield, Twisted) Coupling_Me->Product_Me

Figure 1: Comparative synthetic workflow. The methylated scaffold requires more aggressive coupling conditions due to steric hindrance.

Protocol A: Standard Coupling (3-Aminoisonicotinic Acid)

Use this for the baseline scaffold.

  • Dissolve: 1.0 eq of 3-Aminoisonicotinic acid in DMF (0.2 M).

  • Activate: Add 1.2 eq HATU and 2.5 eq DIPEA . Stir for 5 mins at Room Temperature (RT).

  • Couple: Add 1.1 eq of amine (R-NH₂).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: LC-MS usually shows >90% conversion.

Protocol B: "Steric-Push" Coupling (this compound)

Use this for the methylated scaffold. Standard HATU at RT often results in <20% yield or unreacted starting material.

  • Dissolve: 1.0 eq of this compound in EtOAc or DMF (0.2 M).

  • Activate: Add 2.0 eq T3P (Propylphosphonic anhydride) (50% in EtOAc) and 4.0 eq Pyridine or DIPEA .

  • Couple: Add 1.2 eq of amine (R-NH₂).

  • Reaction: Heat to 60–80°C for 12–24 hours.

  • Alternative: If T3P fails, convert to acid chloride using SOCl₂ (reflux, 2h) first, then react with amine.

  • Validation: Monitor by LC-MS; expect slower kinetics.

Biological & Pharmacological Implications

Kinase Inhibition (Selectivity)

In kinase drug discovery (e.g., inhibitors of CDK2 , GSK-3 , or MAPK ), the "hinge region" binding often requires a flat heteroaromatic system.

  • 3-AINA: Binds well but may lack selectivity because it can adopt multiple conformations.

  • 3-Am-5-Me-INA: The methyl group forces the substituent at C4 to twist. This is critical for targeting kinases with hydrophobic pockets adjacent to the gatekeeper residue. The methyl group can displace high-energy water molecules from the pocket, improving binding enthalpy.

Metabolic Stability (Half-Life Extension)

Pyridine rings are susceptible to oxidation by Cytochrome P450 enzymes and aldehyde oxidase (AO).

  • Vulnerability: The C5 position is electronically favorable for oxidation in 3-aminopyridines.

  • Solution: Methylation at C5 (3-Am-5-Me-INA ) physically blocks this site, significantly extending the metabolic half-life (

    
    ) of the drug candidate.
    
Transthyretin (TTR) Stabilization

While 3,5-dichloro derivatives (like Tafamidis) are standard, the 3-amino-5-methyl scaffold is explored in "Next-Gen" stabilizers to reduce halogen load.

  • Mechanism: The scaffold binds at the dimer-dimer interface of TTR. The 5-methyl group mimics the hydrophobic bulk of a chlorine atom but without the lipophilic efficiency contribution (LE) penalty of heavier halogens.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459531: 3-Aminoisonicotinic acid. Retrieved from [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery (The Magic Methyl Effect). Angewandte Chemie International Edition. (General reference for methyl group impact on potency).
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

3-Amino-5-Methylisonicotinic Acid: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Amino-5-methylisonicotinic Acid" Bioactivity Screening & Scaffold Evaluation Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The "Methyl-Twist" Advantage

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), This compound (3-AMIA) has emerged as a critical pharmacophore, distinct from its non-methylated parent, 3-aminoisonicotinic acid. While often categorized simply as a building block (CAS: 1393558-93-4), its true value lies in its application as a conformational lock in the design of Type I and Type II kinase inhibitors.

This guide objectively evaluates the bioactivity profile of 3-AMIA derivatives, specifically focusing on their superior selectivity profiles in Janus Kinase (JAK) and Src-family kinase screening compared to standard pyridine scaffolds.

Comparative Analysis: 3-AMIA vs. Standard Alternatives

The addition of a methyl group at the C5 position is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the pyridine ring.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound (Target)3-Aminoisonicotinic Acid (Alternative A)2-Amino-6-methylisonicotinic Acid (Alternative B)
Structure 3-Amino, 4-COOH, 5-Methyl3-Amino, 4-COOH, H2-Amino, 4-COOH, 6-Methyl
Steric Effect High: C5-Me restricts rotation of C4-amides; induces "twist."Low: Planar conformation preferred.Medium: Distal steric bulk; less impact on C4 substituents.
Lipophilicity (cLogP) ~0.5 (Enhanced membrane permeability)~0.1 (Higher water solubility)~0.5
Kinase Selectivity High: C5-Me targets hydrophobic pockets (e.g., Gatekeeper).Low: Promiscuous binding (pan-kinase).Moderate: Often used for solvent-front interactions.
Primary Application JAK2 / Lck Inhibitors (Selectivity filter)General Amide CouplingSolubility enhancement
Expert Insight: The "Orthogonal Constraint" Mechanism

In our internal evaluations and literature meta-analyses, the 5-methyl group of 3-AMIA acts as an "orthogonal constraint." When the C4-carboxylic acid is converted to an amide (a common hinge-binding motif), the adjacent C5-methyl group forces the amide out of planarity with the pyridine ring. This atropisomer-like twist is critical for:

  • Reducing entropic penalty upon binding to the kinase ATP pocket.

  • Displacing water molecules in the hydrophobic cleft, a key driver of high-affinity binding ($ \Delta G = \Delta H - T\Delta S $).

Bioactivity Screening Results: Case Study in JAK2 Inhibition

The most authoritative bioactivity data for the 3-AMIA scaffold comes from structure-activity relationship (SAR) campaigns targeting JAK2 (Janus Kinase 2) , a target for myeloproliferative disorders.

Experimental Dataset: JAK2 Inhibition Potency (IC50)

Data derived from scaffold optimization studies (e.g., Cho et al., MDPI).

Compound IDScaffold CoreR-Group (Amide)JAK2 IC50 (µM)Selectivity (JAK2/JAK3)
Hit-1 (Ref) 3-Aminoisonicotinic acid4-Fluoro-benzyl> 50.0N/A
AMIA-01 This compound 4-Fluoro-benzyl12.2 5x
AMIA-05 (Opt) This compound 2,6-Dichloro-benzyl8.5 >10x

Interpretation: The introduction of the 5-methyl group (AMIA-01) improved potency by over 4-fold compared to the non-methylated reference. The hypothesis is that the methyl group fills a small hydrophobic sub-pocket near the hinge region, which is absent or smaller in off-target kinases, thereby enhancing selectivity.

Mechanism of Action & Pathway Visualization

To understand why 3-AMIA outperforms alternatives, we must visualize the synthesis and binding logic. The scaffold is typically cyclized or coupled to form the bioactive core.

Figure 1: Synthesis & Kinase Binding Logic

G cluster_mechanism Mechanism of Selectivity Precursor 2-Amino-5-methylpyridine Intermediate 2-Chloro-5-methyl-3-nitropyridine Precursor->Intermediate Nitration & Chlorination Scaffold This compound (The Scaffold) Intermediate->Scaffold Hydrolysis & Reduction (Critical Step) Drug Bioactive Amide/Cyclized Core (JAK2 Inhibitor) Scaffold->Drug Amide Coupling (EDC/HOAt) Target Kinase ATP Pocket (Hinge Region) Drug->Target H-Bonding (N1/NH2) Hydrophobic Fill (5-Me)

Caption: Pathway illustrating the transformation of the raw pyridine precursor into the bioactive 3-AMIA scaffold, which then engages the Kinase ATP pocket via critical hydrophobic interactions.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-AMIA Scaffold

Note: Commercial sources are available, but in-house synthesis ensures purity for screening.

  • Starting Material: 2-Chloro-5-methyl-3-nitropyridine.[1]

  • Carbonylation:

    • Dissolve substrate in MeOH/DMF.

    • Add Pd(OAc)2 (5 mol%) and dppf (10 mol%).

    • Pressurize with CO (50 psi) at 80°C in the presence of Et3N.

    • Checkpoint: Monitor via LC-MS for the formation of the methyl ester.

  • Hydrolysis & Reduction:

    • Treat ester with LiOH (THF/H2O) to yield the acid.

    • Critical Step: Reduce the nitro group using Fe/NH4Cl or H2/Pd-C. Avoid SnCl2 if downstream biology is sensitive to heavy metals.

    • Yield: Expect ~65-70% of this compound.

Protocol B: Bioactivity Screening (Kinase Assay)

To replicate the JAK2 inhibition results:

  • Assay Platform: FRET-based Z'-Lyte Kinase Assay (Invitrogen) or ADP-Glo (Promega).

  • Buffer Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Procedure:

    • Dissolve 3-AMIA derivatives in 100% DMSO (Stock 10 mM).

    • Dilute to 3x test concentration in kinase buffer.

    • Incubate with JAK2 enzyme (0.2-0.5 ng/µL) for 15 mins (Pre-incubation is vital for Type II inhibitors).

    • Add ATP (at Km) and Peptide Substrate.

    • Read Fluorescence/Luminescence after 60 mins.

  • Validation: Use Staurosporine as a positive control (IC50 < 10 nM).

References

  • Cho, S.Y., et al. (2012). "Synthesis and SAR of 2-Amino-5-methylpyridine Derivatives as Potent JAK2 Inhibitors." Molecules, 17(1), 123-140.

  • CymitQuimica. (2024). "Product Data Sheet: this compound (CAS 1393558-93-4)."

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.

  • AChemBlock. (2024). "Technical Specifications: this compound hydrochloride."

Sources

Safety Operating Guide

3-Amino-5-methylisonicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-methylisonicotinic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Core Directive: The "Zero-Trace" Disposal Standard[1]

As Senior Application Scientists, we do not simply "throw away" chemicals; we manage lifecycle termination.[1] For This compound (CAS: 1393558-93-4) , the disposal strategy is dictated by its amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and its status as a non-listed but bioactive organic intermediate.[1]

This guide replaces generic advice with a self-validating disposal protocol . Your goal is to neutralize environmental impact while ensuring strict compliance with local (e.g., EPA RCRA) and international (e.g., EU Waste Framework Directive) regulations.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream's chemical identity.[1][2] This compound is typically a solid organic intermediate used in scaffold synthesis.[1]

ParameterTechnical SpecificationImplications for Disposal
CAS Number 1393558-93-4Unique identifier for waste manifests.[1]
Physical State Solid (Powder)Requires "Solid Organic Waste" stream; do not dissolve solely for disposal.[1]
Acidity/Basicity Amphoteric (pKa ~3-5 & ~6-8)Critical: Reacts with both strong acids and bases.[1] Avoid mixing with concentrated corrosives to prevent exotherms.[1]
GHS Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) required. Dust control is mandatory.[1]
RCRA Status Non-Listed (Not P or U listed)Classify as "Non-Regulated Hazardous Waste" unless mixed with listed solvents.[1]

Pre-Disposal Protocol: Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible waste streams to prevent "cocktail" reactions in the central waste drum.[1]

The Segregation Decision Tree Use this logic flow to determine the correct waste container immediately after synthesis or usage.

SegregationTree Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Solution ContamCheck Is it mixed with Oxidizers (e.g., KMnO4, Peroxides)? Solid->ContamCheck SolidBin Solid Organic Waste Bin (Non-Halogenated) ContamCheck->SolidBin No SepStream SEGREGATE IMMEDIATELY Do not mix. Label as Oxidizer/Organic mix. ContamCheck->SepStream Yes (Critical Safety Risk) SolventCheck Primary Solvent Type? Liquid->SolventCheck AqStream Aqueous Waste Stream (Check pH 5-9) SolventCheck->AqStream Water/Buffer OrgStream Organic Solvent Waste (Halogenated vs Non-Halogenated) SolventCheck->OrgStream DMSO/MeOH/DCM

Figure 1: Segregation logic to prevent incompatibility events. Note the critical separation from oxidizers due to the amino group's reducing potential.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Best practice for expired inventory or excess yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write "this compound". Do not use abbreviations or structural formulas alone.

    • Hazard Check: Mark "Irritant" and "Toxic" (as a precautionary measure for pyridine derivatives).[1]

  • Transfer: Transfer solid using a dedicated spatula.[1] Avoid generating dust.[1][3][4][5][6][7]

    • Self-Validation: Wipe the threads of the bottle neck with a dry Kimwipe.[1] If powder remains on the threads, the cap will not seal hermetically, risking leakage.

  • Secondary Containment: Place the HDPE jar into a secondary bin until pickup by EHS/Waste Management.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common scenario following HPLC or synthesis workup.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).

  • pH Check (Aqueous Only):

    • If the waste is aqueous, measure the pH.

    • Action: If pH < 2 or > 12, neutralize to pH 5–9 using dilute Sulfuric Acid or Sodium Hydroxide.[1] This prevents corrosion of the waste drum.[1]

    • Note: this compound acts as a buffer; neutralization may require more acid/base than expected.[1]

  • Precipitation Risk:

    • If mixing a high-concentration aqueous solution into an organic waste drum, the compound may precipitate (crash out).[1]

    • Protocol: Dilute with Methanol (1:1) before adding to the organic waste stream to maintain solubility and prevent sludge formation at the bottom of the drum.

Scenario C: Empty Container Management (The "Triple Rinse" Rule)

Regulatory requirement for de-classifying containers.[8]

  • Rinse 1: Add solvent (Methanol is recommended due to high solubility of pyridine derivatives) to 10% volume.[1] Cap and shake. Pour rinsate into Organic Waste .

  • Rinse 2: Repeat with Methanol.

  • Rinse 3: Repeat with Water. Pour rinsate into Aqueous Waste .

  • Defacement: Cross out the original label with a black marker.[1] Write "EMPTY" clearly.

  • Disposal: Recycle the glass/plastic or place in standard trash (depending on facility rules).

Emergency Response: Spills

In the event of a benchtop spill during disposal:

  • Isolate: Mark the area.[1]

  • PPE: Wear N95 dust mask (or respirator), nitrile gloves, and lab coat.[1]

  • Dry Spill: Do not wet the powder (this spreads the contamination).[1] Use a scoop or dustpan to collect the bulk.[1]

  • Wet Clean: Wipe the surface with a 10% Acetic Acid solution (solubilizes the basic pyridine moiety) followed by water.[1]

  • Waste: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bag.

Operational Workflow: From Bench to Incineration

The following diagram illustrates the lifecycle of the waste package to ensure you understand the downstream consequences of your packaging choices.

DisposalLifecycle cluster_verification Self-Validation Checkpoints Bench Benchtop Waste (Labeled Container) Satellite Satellite Accumulation Area (SAA) - Lab Level Bench->Satellite Daily Transfer Central Central Waste Storage (Facility Level) Satellite->Central Weekly/Monthly Pickup Vendor 3rd Party Waste Vendor (e.g., Veolia, Clean Harbors) Central->Vendor Manifest Handover Incinerator High-Temp Incineration (Destruction of Organics) Vendor->Incinerator Final Disposition

Figure 2: The chain of custody. Improper labeling at the "Bench" stage causes rejection at the "Vendor" stage, leading to fines.

References

  • University of Canterbury. (2025).[1][8] Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-Aminoisonicotinic acid (Structural Analog).[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.